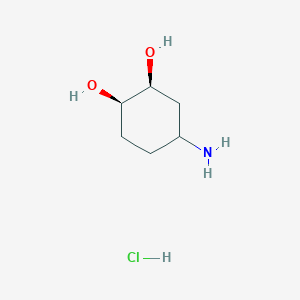
(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by its unique stereochemistry, where the amino group and hydroxyl groups are positioned on a cyclohexane ring in a specific spatial arrangement. This compound is often used in research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method includes the catalytic hydrogenation of 4-nitrocyclohexanone to yield 4-aminocyclohexanone, which is then subjected to dihydroxylation to produce the desired diol. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and reagents is crucial to maintain the stereochemistry of the product.
化学反応の分析
Types of Reactions
(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It is also used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or binding sites of receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
Similar Compounds
- (1R,2S)-2-Amino-1,2-diphenylethanol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclohexane ring. This combination of features makes it particularly valuable in the synthesis of chiral compounds and in studies of stereochemical effects in biological systems.
特性
CAS番号 |
2137432-69-8 |
|---|---|
分子式 |
C6H14ClNO2 |
分子量 |
167.63 g/mol |
IUPAC名 |
4-aminocyclohexane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h4-6,8-9H,1-3,7H2;1H |
InChIキー |
RDYMGGVVSSPGRK-UHFFFAOYSA-N |
SMILES |
C1CC(C(CC1N)O)O.Cl |
正規SMILES |
C1CC(C(CC1N)O)O.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















